molecular formula C11H18O2 B3052601 Ethyl 2-(4-methylcyclohexylidene)acetate CAS No. 42778-89-2

Ethyl 2-(4-methylcyclohexylidene)acetate

Cat. No.: B3052601
CAS No.: 42778-89-2
M. Wt: 182.26 g/mol
InChI Key: URCULVSYHQBTAV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylcyclohexylidene)acetate is an organic compound with the molecular formula C11H18O2. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-methylcyclohexylidene)acetate can be synthesized through several methods. One common approach involves the esterification of 4-methylcyclohexanone with ethyl acetate in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, for several hours to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylcyclohexylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Ethyl 2-(4-methylcyclohexylidene)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(4-methylcyclohexylidene)acetate can be compared with other esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclohexylidene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other esters may not be suitable .

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate

Properties

IUPAC Name

ethyl 2-(4-methylcyclohexylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCULVSYHQBTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455757
Record name Ethyl 2-(4-methylcyclohexylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42778-89-2
Record name Ethyl 2-(4-methylcyclohexylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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